molecular formula C10H7BrN2O3 B13927436 Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate

Cat. No.: B13927436
M. Wt: 283.08 g/mol
InChI Key: BOGXMXATWJENBB-UHFFFAOYSA-N
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Description

Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate is a chemical compound with the molecular formula C10H7BrN2O3 It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate typically involves the bromination of a precursor compound, followed by cyclization and esterification reactions. One common method involves the bromination of 4-oxo-3,4-dihydrophthalazine-1-carboxylate, followed by methylation to introduce the ester group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of reagents and solvents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride, typically in anhydrous solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives with different substituents replacing the bromine atom.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and the carbonyl group are key functional groups that can participate in binding interactions with biological molecules, influencing the compound’s activity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate: Similar structure but lacks the bromine atom.

    Ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.

    Methyl 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylate: Contains a phenyl group instead of a bromine atom.

Uniqueness

Methyl 6-bromo-4-oxo-3,4-dihydrophthalazine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

methyl 6-bromo-4-oxo-3H-phthalazine-1-carboxylate

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)8-6-3-2-5(11)4-7(6)9(14)13-12-8/h2-4H,1H3,(H,13,14)

InChI Key

BOGXMXATWJENBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC(=O)C2=C1C=CC(=C2)Br

Origin of Product

United States

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